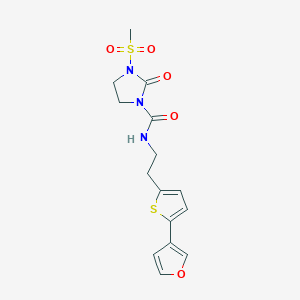

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHAXRDWUHHKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a furan ring, a thiophene ring, and an imidazolidine core with a methylsulfonyl group. This combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that control cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, furan-based derivatives have shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated:

- Cytotoxicity : Compounds related to this compound have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, a related furan derivative exhibited an IC50 of 2.96 µM against MCF-7 breast cancer cells .

Apoptosis Induction

The mechanism by which these compounds induce cell death appears to involve apoptosis. Studies have shown that treatment with furan derivatives leads to:

- Cell Cycle Arrest : Flow cytometry results indicated an increase in pre-G1 phase cells and G2/M phase arrest upon treatment with related compounds .

Selectivity Index

The selectivity index (SI) is crucial for assessing the therapeutic window of anticancer agents. Compounds derived from the same class have demonstrated higher SI values against cancerous cells compared to normal cells, suggesting their potential for targeted therapy .

Case Studies

-

Cytotoxicity against Cancer Cell Lines :

- A study evaluated several furan-based compounds against human cancer cell lines, revealing significant cytotoxic effects and apoptosis induction via mitochondrial pathways .

- The expression levels of pro-apoptotic factors such as p53 and Bax increased significantly in treated cells, while anti-apoptotic factors like Bcl-2 decreased, confirming the apoptotic mechanism .

- DNA Damage Assessment :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives containing imidazolidine moieties have been shown to inhibit tumor cell proliferation by interfering with critical cellular pathways. A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Research has shown that thiophene-containing compounds often display significant antibacterial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . The incorporation of the furan ring may enhance this activity, making it a candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiophene and furan derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are being investigated for use in next-generation electronic devices .

Sensors

Due to their electronic properties, compounds like this compound can be utilized in sensor technology. Their sensitivity to environmental changes (like pH or temperature) makes them ideal candidates for developing chemical sensors capable of detecting specific analytes in various conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazolidine core through cyclization reactions.

- Introduction of the furan and thiophene substituents via electrophilic aromatic substitution.

- Functionalization with the methylsulfonyl group , enhancing solubility and reactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Prediction: The methylsulfonyl group may confer kinase or protease inhibitory activity, as seen in sulfonamide-containing drugs. Comparative studies with ’s quinolones could validate antibacterial efficacy .

- Synthetic Optimization : ’s use of methanesulfonate intermediates suggests scalable routes for the target compound, though regioselectivity in furan-thiophene coupling requires further exploration .

Q & A

Q. What methodologies assess pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Answer : Use hepatic microsomal assays (human/rat) to measure metabolic half-life. Plasma protein binding (equilibrium dialysis) and CYP450 inhibition screens (e.g., CYP3A4) inform drug-drug interaction risks. In silico tools (ADMET Predictor) prioritize analogs with favorable profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.